YH239-EE

Descripción general

Descripción

YH239-EE es un potente inhibidor de la interacción p53-MDM2 y un agente inductor de apoptosis. Es el éster etílico del compuesto de ácido carboxílico libre YH239. Este compuesto ha demostrado un potencial significativo en la inhibición del crecimiento de células con p53 de tipo salvaje al interrumpir la interacción p53-MDM2, lo que lleva al arresto del ciclo celular y la apoptosis .

Aplicaciones Científicas De Investigación

Acute Myeloid Leukemia (AML)

YH239-EE has been extensively studied for its effects on AML cells. Research indicates that it is one of the most potent compounds for inducing apoptosis in AML cell lines and patient-derived samples.

Key Findings:

- Induction of Apoptosis: this compound significantly induces apoptosis in AML cells, showing a higher efficacy than other reference compounds like Nutlin-3 .

- Cell Cycle Arrest: The compound causes cell cycle arrest in various AML cell lines, with notable effects observed in OCI-AML-3 and MOLM-13 cells .

Table 1: Efficacy of this compound in AML Cell Lines

| Cell Line | Apoptosis Induction (%) | IC50 (µM) |

|---|---|---|

| OCI-AML-3 | 40% | 20 |

| MOLM-13 | 35% | 15 |

| HL60 | 30% | 18 |

Breast Cancer (MCF7)

This compound's cytotoxic effects have also been evaluated in the MCF7 breast cancer cell line. A study highlighted significant differences in apoptotic responses between YH239 and this compound.

Key Findings:

- Increased Cytotoxicity: this compound exhibited a higher induction of apoptosis (40%) compared to YH239 (4.92%) when tested on MCF7 cells .

Table 2: Cytotoxic Effects of YH239 and this compound on MCF7 Cells

| Compound | Apoptosis Induction (%) | IC50 (µM) |

|---|---|---|

| YH239 | 4.92% | 37.78 |

| This compound | 40% | 8.45 |

Study on AML Cells

In a preclinical study, this compound was tested across multiple AML cell lines, demonstrating its ability to induce apoptosis effectively. The study provided insights into the structural interaction between this compound and MDM2 through co-crystallization studies, confirming its mechanism of action as an effective p53-MDM2 inhibitor .

Study on MCF7 Cells

Another study focused on the cytotoxic effects of this compound and its enantiomers on MCF7 cells. It was found that the (+) enantiomer of this compound significantly enhanced apoptosis rates compared to the (-) enantiomer, indicating that stereochemistry plays a crucial role in the drug's efficacy .

Mecanismo De Acción

YH239-EE ejerce sus efectos inhibiendo la interacción entre p53 y MDM2. Esta inhibición conduce a la estabilización y activación de p53, una proteína supresora tumoral que regula el ciclo celular y la apoptosis. Al evitar que MDM2 se una a p53, this compound permite que p53 se acumule y active los objetivos posteriores que inducen el arresto del ciclo celular y la apoptosis en las células cancerosas .

Análisis Bioquímico

Biochemical Properties

YH239-EE plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It is known to inhibit the interaction between p53 and MDM2, thereby stabilizing and activating p53. This interaction leads to the induction of apoptosis in cancer cells. The compound also interacts with caspases, particularly caspase-3 and caspase-7, which are essential for the execution phase of apoptosis .

Cellular Effects

This compound has been shown to exert significant effects on various cell types and cellular processes. In cancer cells, particularly the MCF7 cell line, this compound induces apoptosis and necrosis. The compound influences cell signaling pathways by activating p53, leading to cell cycle arrest and apoptosis. Additionally, this compound affects gene expression by upregulating pro-apoptotic genes and downregulating anti-apoptotic genes .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the p53-MDM2 complex, preventing MDM2 from ubiquitinating p53. This inhibition stabilizes p53, allowing it to accumulate and activate downstream targets involved in apoptosis and cell cycle arrest. This compound also induces the activation of caspase-3 and caspase-7, further promoting apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable, but its efficacy can decrease due to degradation. Long-term studies have shown that this compound maintains its ability to induce apoptosis in cancer cells over extended periods, although the rate of apoptosis may vary depending on the duration of exposure .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively induces apoptosis without significant toxicity. At higher doses, this compound can cause adverse effects, including toxicity and damage to normal tissues. Threshold effects have been observed, where a minimum concentration is required to achieve therapeutic benefits without causing harm .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to apoptosis and cell cycle regulation. The compound interacts with enzymes such as caspases and cofactors that facilitate its pro-apoptotic effects. This compound also affects metabolic flux by altering the levels of metabolites involved in cell survival and death .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and localization. The compound tends to accumulate in cancer cells, where it exerts its therapeutic effects. This compound’s distribution is influenced by its chemical properties, including its solubility and stability .

Subcellular Localization

This compound is primarily localized in the cytoplasm and nucleus of cells. Its activity is influenced by its subcellular localization, as it needs to interact with the p53-MDM2 complex in the nucleus to exert its effects. Post-translational modifications and targeting signals play a role in directing this compound to specific cellular compartments, enhancing its efficacy .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

YH239-EE se sintetiza a partir de su compuesto padre YH239 mediante esterificación. El proceso implica la reacción de YH239 con etanol en presencia de un catalizador adecuado bajo condiciones controladas para formar el éster etílico, this compound .

Métodos de Producción Industrial

La producción industrial de this compound sigue una ruta sintética similar, pero a mayor escala. El proceso implica el uso de reactivos y solventes de alta pureza, y la reacción se lleva a cabo en grandes reactores con control preciso de la temperatura, la presión y el tiempo de reacción para garantizar un alto rendimiento y pureza .

Análisis De Reacciones Químicas

Tipos de Reacciones

YH239-EE principalmente experimenta reacciones de esterificación e hidrólisis. El proceso de esterificación convierte YH239 en this compound, mientras que la hidrólisis puede revertir this compound a YH239 .

Reactivos y Condiciones Comunes

Esterificación: Etanol y un catalizador adecuado (por ejemplo, ácido sulfúrico) bajo condiciones de reflujo.

Hidrólisis: Base acuosa (por ejemplo, hidróxido de sodio) o ácido (por ejemplo, ácido clorhídrico) bajo condiciones de reflujo.

Productos Principales

Esterificación: this compound (éster etílico de YH239).

Hidrólisis: YH239 (compuesto de ácido carboxílico libre).

Comparación Con Compuestos Similares

YH239-EE es único debido a su alta potencia y especificidad en la inhibición de la interacción p53-MDM2. Los compuestos similares incluyen:

Nutlin-3a: Otro potente inhibidor de p53-MDM2, pero con diferentes propiedades estructurales.

RG7112: Un inhibidor de p53-MDM2 con aplicaciones clínicas en terapia contra el cáncer.

This compound destaca por su actividad superior en la inducción de apoptosis en células de leucemia mieloide aguda en comparación con estos compuestos de referencia .

Actividad Biológica

YH239-EE, a potent antagonist of the p53-MDM2 interaction, has emerged as a significant compound in cancer research, particularly for its biological activity against acute myeloid leukemia (AML) and breast cancer cell lines. This article synthesizes findings from various studies to provide a comprehensive overview of its biological effects, mechanisms of action, and potential therapeutic applications.

Overview of this compound

This compound is the ethyl ester prodrug of YH239, designed to enhance bioavailability and efficacy. It primarily functions by disrupting the interaction between the tumor suppressor protein p53 and its negative regulator MDM2. This disruption leads to the activation of p53, which plays a crucial role in regulating the cell cycle and inducing apoptosis in cancer cells.

- Induction of Apoptosis : this compound induces apoptosis in AML cells and breast cancer cell lines by activating p53 and downstream apoptotic pathways. Studies have shown that it significantly increases apoptosis rates compared to its parent compound YH239.

- Cell Cycle Arrest : The compound causes cell cycle arrest, particularly in the sub-G1 phase, indicating a halt in cellular proliferation. This effect has been observed across various AML cell lines with differing p53 statuses.

- Enantiomeric Activity : The biological activity of this compound varies significantly between its enantiomers. The (+)-YH239-EE enantiomer exhibits a higher potency in inducing apoptosis compared to the (−)-enantiomer.

Efficacy in AML

A study highlighted that this compound demonstrated superior anti-leukemic activity compared to other reference compounds. The compound was tested on several AML cell lines, including OCI-AML-3 and MOLM-13, revealing an IC50 value of 7.5 μM for the (+)-enantiomer, while the (−)-enantiomer had an IC50 value of 25.2 μM .

| Cell Line | IC50 (μM) | Apoptosis Induction (%) |

|---|---|---|

| MOLM-13 (+) | 7.5 | 84.48 |

| MOLM-13 (−) | 25.2 | 48.71 |

| OCI-AML-3 | Not specified | High induction |

Cytotoxic Effects on Breast Cancer

In studies involving the MCF7 breast cancer cell line, this compound was shown to induce significant levels of apoptosis (40%) compared to YH239 (4.92%). The (+)-enantiomer was particularly effective, achieving an apoptosis rate of 84.48% .

Case Studies

Several case studies have documented the clinical implications of this compound:

- AML Patient Samples : In preclinical trials, this compound was tested on patient-derived AML samples, demonstrating substantial efficacy in inducing apoptosis and inhibiting cell proliferation.

- Breast Cancer Models : Research involving MCF7 cells indicated that modifications such as the ethyl ester group enhance cellular uptake and overall therapeutic effects.

Propiedades

IUPAC Name |

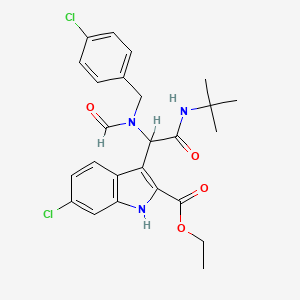

ethyl 3-[2-(tert-butylamino)-1-[(4-chlorophenyl)methyl-formylamino]-2-oxoethyl]-6-chloro-1H-indole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H27Cl2N3O4/c1-5-34-24(33)21-20(18-11-10-17(27)12-19(18)28-21)22(23(32)29-25(2,3)4)30(14-31)13-15-6-8-16(26)9-7-15/h6-12,14,22,28H,5,13H2,1-4H3,(H,29,32) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTUBDDRFPQLPKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=C(N1)C=C(C=C2)Cl)C(C(=O)NC(C)(C)C)N(CC3=CC=C(C=C3)Cl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H27Cl2N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

504.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.